

Methyl 2-amino-4,6-difluorobenzoate spectral data

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Compound of Interest

Compound Name: Methyl 2-amino-4,6-difluorobenzoate

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An In-Depth Technical Guide to the Spectral Characterization of **Methyl 2-amino-4,6-difluorobenzoate**

Introduction

Methyl 2-amino-4,6-difluorobenzoate (CAS No: 379228-57-6) is a fluorinated aromatic compound of significant interest in synthetic chemistry.^[1] With a molecular formula of C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two electron-withdrawing fluorine atoms, an electron-donating amino group, and a methyl ester on the benzene ring creates a unique electronic and structural profile, making precise characterization essential for its application.

This technical guide provides a comprehensive overview of the analytical techniques used to elucidate and confirm the structure of **Methyl 2-amino-4,6-difluorobenzoate**. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the principles behind the spectral interpretation. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical protocols. The synergy of these techniques provides an unambiguous confirmation of the compound's identity and purity, a critical requirement in all stages of research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like **Methyl 2-amino-4,6-difluorobenzoate**, both ¹H and ¹³C NMR are indispensable. Furthermore, the presence of fluorine makes ¹⁹F NMR a valuable complementary technique, as fluorine-19 is a 100% abundant, spin ½ nucleus.[\[2\]](#)

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR provides a quantitative count and qualitative description of the different proton environments in the molecule. The interpretation hinges on chemical shift (δ), integration, and spin-spin coupling (multiplicity). The fluorine atoms introduce additional complexity and diagnostic value through heteronuclear coupling (J-coupling) with nearby protons.

- Sample Preparation: Accurately weigh 5-10 mg of **Methyl 2-amino-4,6-difluorobenzoate** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of deuterated solvent is critical to prevent large, interfering solvent signals.
- Instrumentation: Place the NMR tube in the spectrometer's probe.
- Data Acquisition: Acquire the spectrum using standard parameters on a 400 MHz or higher spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain a clean, interpretable spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The structure of **Methyl 2-amino-4,6-difluorobenzoate** suggests four distinct proton signals: the aromatic protons, the amine protons, and the methyl ester protons.

Signal Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
H-3	~6.1 - 6.4	Doublet of doublets (dd)	$^3\text{JH-H} \approx 8\text{-}9 \text{ Hz}$, $^4\text{JH-F} \approx 2\text{-}3 \text{ Hz}$	1H
H-5	~6.0 - 6.3	Triplet (t) or Doublet of doublets (dd)	$^3\text{JH-F} \approx 8\text{-}10 \text{ Hz}$, $^5\text{JH-F} \approx 1\text{-}2 \text{ Hz}$	1H
-NH ₂	~4.5 - 5.5	Broad singlet (br s)	N/A	2H
-OCH ₃	~3.8 - 3.9	Singlet (s)	N/A	3H

- Causality of Observations:

- Aromatic Protons (H-3, H-5): These protons appear in the upfield region of the aromatic spectrum due to the strong electron-donating effect of the ortho-amino group. Their signals are split not only by each other but also by the neighboring fluorine atoms. H-3 is expected to show coupling to H-5 and a smaller four-bond coupling to the fluorine at C-4. H-5 is coupled to the fluorine atoms at C-4 and C-6.
- Amine Protons (-NH₂): These protons typically appear as a broad singlet. The signal's broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. Its chemical shift is highly sensitive to solvent, concentration, and temperature.
- Methyl Protons (-OCH₃): The three equivalent protons of the methyl group are isolated from other protons and fluorine atoms, thus appearing as a sharp singlet.

Caption: Key proton environments in **Methyl 2-amino-4,6-difluorobenzoate**.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information on the different carbon environments. The key features are the number of signals (indicating symmetry) and their chemical shifts. A powerful diagnostic feature in fluorinated compounds is the presence of large C-F coupling constants, which split the signals of carbons bonded directly to fluorine ($^1\text{JC-F}$) and those two or three bonds away ($^2\text{JC-F}$, $^3\text{JC-F}$).

The protocol is similar to that for ^1H NMR, but requires more scans due to the lower natural abundance of ^{13}C (1.1%) and its smaller gyromagnetic ratio. Proton decoupling is typically used to simplify the spectrum into a series of singlets (or doublets/triplets if C-F coupling is present).

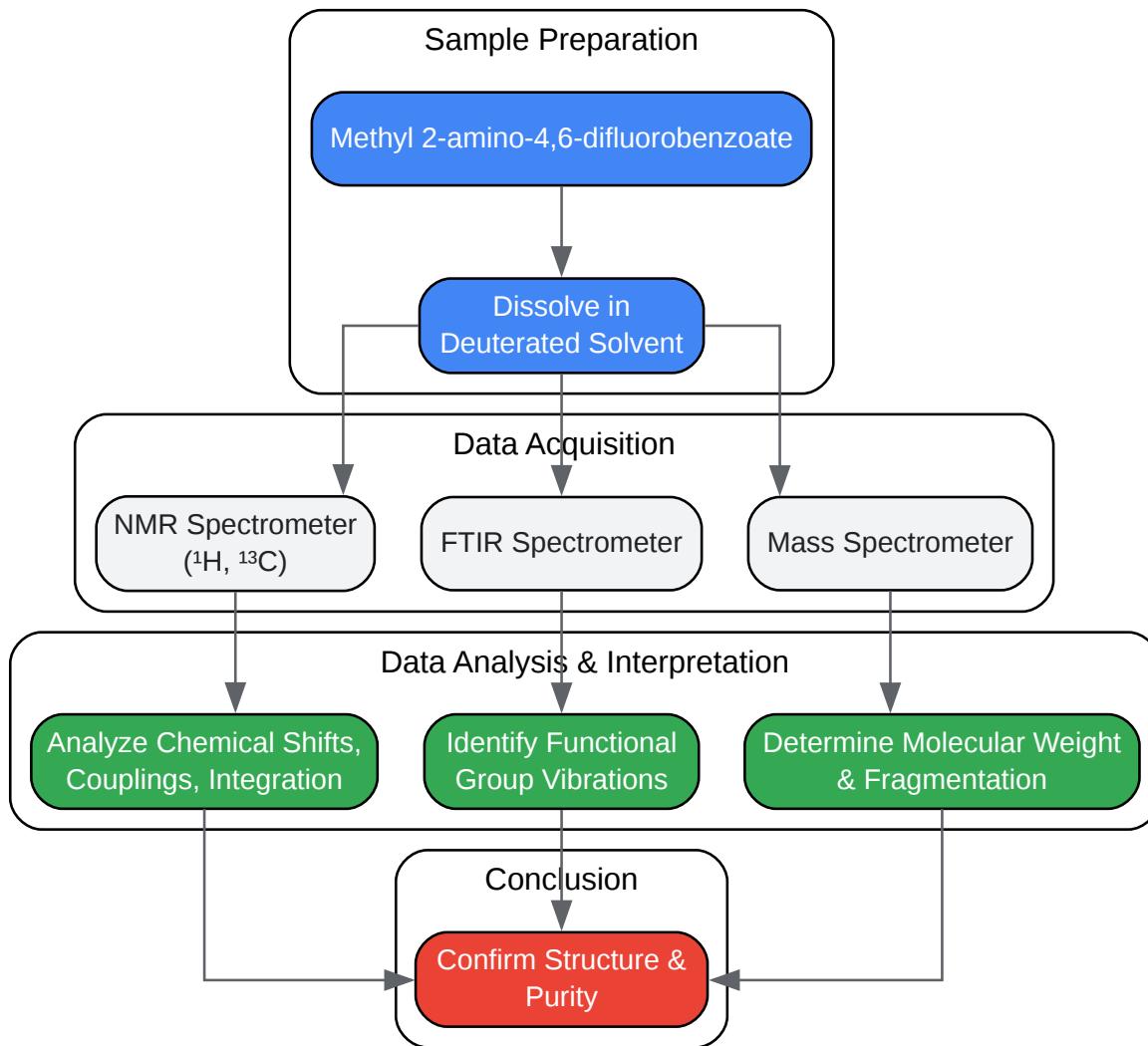
The molecule has 8 carbon atoms, and due to its asymmetry, 8 distinct signals are expected.

Signal Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Expected Coupling Constant (J, Hz)
C=O (Ester)	~168	Singlet or triplet	$^4\text{JC-F}$ may be small or unresolved
C-4, C-6 (C-F)	~155 - 165	Doublet of doublets (dd)	$^1\text{JC-F} \approx 240-260$, $^3\text{JC-F} \approx 10-15$
C-2 (C-NH ₂)	~145	Triplet (t)	$^2\text{JC-F} \approx 15-25$
C-1	~110	Triplet (t)	$^2\text{JC-F} \approx 15-20$
C-5	~98	Triplet (t)	$^2\text{JC-F} \approx 25-30$
C-3	~95	Singlet or doublet	$^3\text{JC-F}$ may be small
-OCH ₃	~52	Singlet	N/A

- Causality of Observations:

- Fluorinated Carbons (C-4, C-6): These carbons appear far downfield and exhibit very large one-bond C-F coupling constants ($^1\text{JC-F}$), which is a definitive indicator of a direct C-F bond.
- Other Aromatic Carbons: The chemical shifts and multiplicities of the other aromatic carbons are influenced by their proximity to the fluorine atoms, resulting in observable two-

bond ($^2\text{JC-F}$) and three-bond ($^3\text{JC-F}$) couplings. Interpreting these couplings is crucial for unambiguous assignment.[3][4][5]



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Caption: General workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. It is an excellent technique for the rapid

identification of functional groups.

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO_2 , H_2O) or instrumental signals.
- Sample Application: Place a small amount of the solid **Methyl 2-amino-4,6-difluorobenzoate** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium (two bands)
C-H Stretch (Aromatic)	3000 - 3100	Medium-Weak
C-H Stretch (Aliphatic, $-\text{OCH}_3$)	2850 - 3000	Medium
C=O Stretch (Ester)	1690 - 1720	Strong
C=C Stretch (Aromatic)	1500 - 1600	Medium
C-N Stretch (Amine)	1250 - 1350	Medium
C-F Stretch	1100 - 1300	Strong
C-O Stretch (Ester)	1000 - 1250	Strong

- Causality of Observations:

- The two bands for the N-H stretch are characteristic of a primary amine ($-\text{NH}_2$) and correspond to the symmetric and asymmetric stretching modes.

- The strong absorption around 1700 cm^{-1} is a definitive indicator of the ester carbonyl group. Its exact position can be influenced by conjugation with the aromatic ring.
- The C-F bonds give rise to very strong absorptions in the fingerprint region, providing clear evidence of fluorination.

Mass Spectrometry (MS): Determining Molecular Weight

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Introduce the sample solution into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump. ESI is a soft ionization technique that minimizes fragmentation.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, $[\text{M}+\text{H}]^+$.

Ion	Expected m/z	Calculation
$[\text{M}+\text{H}]^+$ (Protonated Molecule)	188.0568	$\text{C}_8\text{H}_7\text{F}_2\text{NO}_2$ (187.0496) + H^+ (1.0072)

- Causality of Observations:
 - In ESI positive mode, the basic amino group is readily protonated, leading to the observation of the $[\text{M}+\text{H}]^+$ ion as the base peak.
 - The experimentally determined m/z value from HRMS can be compared to the theoretical value to confirm the elemental composition, providing a high degree of confidence in the compound's identity.

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.

- MS confirms the molecular weight and formula ($C_8H_7F_2NO_2$).
- IR confirms the presence of key functional groups: an amine ($-NH_2$), an ester ($C=O$), and carbon-fluorine ($C-F$) bonds.
- ^{13}C NMR confirms the presence of 8 unique carbon atoms and provides definitive evidence of $C-F$ bonds through large coupling constants.
- 1H NMR confirms the number and environment of all protons, and crucially, the connectivity between them and their proximity to the fluorine atoms through $H-H$ and $H-F$ coupling patterns.

Together, these data points create a self-validating system. For instance, the molecular formula from MS is consistent with the number of signals in the 1H and ^{13}C NMR spectra and the functional groups identified by IR. The specific splitting patterns in the NMR spectra can only be explained by the 2,4,6-substitution pattern of the functional groups on the benzene ring, allowing for the unambiguous assignment of **Methyl 2-amino-4,6-difluorobenzoate**'s structure.

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